N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-10-15(2)12-16(11-14)24-20(27)13-31-23-25-17-8-9-30-21(17)22(28)26(23)18-6-4-5-7-19(18)29-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKDHRGMJOVLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.
- Molecular Formula : C23H23N3O3S2
- Molecular Weight : 453.6 g/mol
- CAS Number : 877653-55-9
Biological Activity Overview
The compound exhibits several biological activities that suggest its potential as a therapeutic agent. Key areas of research include:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor cell growth by targeting specific pathways involved in cancer progression.
- Antimicrobial Properties : Research has shown that related compounds display significant antimicrobial activity against various pathogens, including bacteria and fungi.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes that are crucial in cancer metabolism and progression.
The compound's anticancer properties are primarily attributed to its ability to inhibit specific kinases and transcription factors involved in cell proliferation and survival. For instance, studies have reported that similar thieno[3,2-d]pyrimidine derivatives exhibit selective inhibition against cancer cell lines such as HepG2 and A549.
Case Studies
A notable study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines with an IC50 value in the low micromolar range. The structure-activity relationship (SAR) analysis revealed that modifications in the side chains could enhance potency and selectivity.
Efficacy Against Pathogens
Research indicates that compounds with similar structures have shown effectiveness against:
- Bacteria : Staphylococcus aureus and Escherichia coli.
- Fungi : Candida albicans.
In vitro tests using the disk diffusion method demonstrated that these compounds possess a broad spectrum of antimicrobial activity.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival and resistance to chemotherapy. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis.
Data Tables
| Biological Activity | Tested Pathogens/Cells | IC50/Activity Level |
|---|---|---|
| Anticancer | HepG2, A549 | Low µM |
| Antimicrobial | Staphylococcus aureus | MIC: 15.62 µg/mL |
| Escherichia coli | MIC: 15.62 µg/mL | |
| Candida albicans | MIC: 15.62 µg/mL |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
Key analogues and their structural differences are summarized below:
Key Observations:
- Substituent Impact on Lipophilicity : The 3,5-dimethylphenyl group (target compound) is less polar than the 3,5-dimethoxyphenyl (compound 19) or 3,5-dimethoxybenzyl (G1-4), suggesting improved logP for cellular uptake .
- Biological Activity : The 6-trifluoromethylbenzothiazol group in compounds 19 and G1-4 correlates with CK1 isoform selectivity, whereas the dichlorophenyl group in compound 5.6 may prioritize different targets .
- Thermal Stability : Higher melting points (e.g., 230°C for compound 5.6) are associated with halogenated aryl groups, which enhance crystalline packing .
Physicochemical and Spectroscopic Properties
Q & A
Q. What are the standard synthetic protocols for preparing this thioacetamide derivative?
The synthesis typically involves nucleophilic substitution reactions targeting the thiol group of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Thioether formation : Reacting a thiol-containing intermediate (e.g., 3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2-thiol) with chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in DMF) .
- Purification : Recrystallization from ethanol-dioxane mixtures (1:2) or similar solvent systems to achieve high yields (80–85%) .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and ensure completion .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H NMR : Critical for confirming substituent positions and hydrogen environments. For example, aromatic protons (δ 7.28–7.58 ppm), methyl groups (δ 2.03–2.19 ppm), and NH signals (δ 10.06–12.50 ppm) are diagnostic .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks at m/z 344–392) and detects impurities .
- Elemental analysis : Cross-checks purity by comparing experimental vs. calculated C, N, and S percentages (e.g., deviations <0.1% indicate high purity) .
Q. What safety precautions are recommended during synthesis?
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMF, CS₂) .
- Protective gear : Gloves and goggles to prevent skin/eye contact; immediate washing with soap/water if exposed .
- Waste disposal : Neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can computational modeling predict reactivity of the thieno[3,2-d]pyrimidin-4-one core?
- Density Functional Theory (DFT) : Models electron density distribution to identify nucleophilic/electrophilic sites. For example, sulfur atoms in the thioether linkage show high nucleophilicity, guiding substitution reactions .
- Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes), aiding in structure-activity relationship (SAR) studies .
Q. What strategies resolve discrepancies between elemental analysis and mass spectrometry data?
- Repeat experiments : Ensure consistent drying of samples to avoid moisture interference in elemental analysis .
- High-resolution MS (HRMS) : Resolves ambiguous m/z values (e.g., distinguishing [M+H]+ from adducts) .
- Supplementary techniques : Use X-ray crystallography or 2D NMR (COSY, HSQC) for ambiguous proton assignments .
Q. How do substituents on phenyl rings modulate biological activity?
- Methoxy groups : Electron-donating groups (e.g., 2-methoxyphenyl) enhance solubility and hydrogen-bonding interactions, as seen in hypoglycemic derivatives .
- Chlorine substituents : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl) increase electrophilicity, potentially boosting enzyme inhibition .
- SAR studies : Systematic variation of substituents (e.g., methyl, ethyl) on the phenyl ring, followed by bioactivity assays, identifies pharmacophores .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
